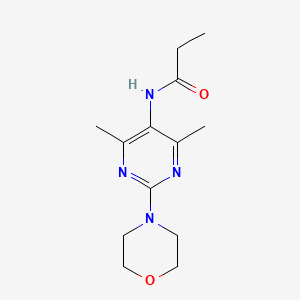

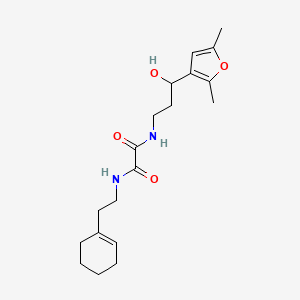

![molecular formula C14H10Cl2N2O3S2 B2932186 2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 895439-44-8](/img/structure/B2932186.png)

2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

Thiazole rings are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide” are not available.Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Thiazole derivatives, such as the compound , have been recognized for their potent antimicrobial and antifungal properties. They are often synthesized and screened for their ability to inhibit the growth of various bacterial and fungal strains. This makes them valuable in the development of new antimicrobial drugs that can be used to treat infections resistant to current treatments .

Antitumor and Cytotoxic Activities

The thiazole core of the compound is known to contribute to antitumor and cytotoxic activities. Researchers have explored thiazole derivatives for their potential use in cancer therapy, particularly in targeting and destroying cancer cells while minimizing damage to healthy cells .

Neuroprotective Effects

Compounds featuring a thiazole ring have shown promise in neuroprotection. They are studied for their potential to protect neuronal cells against damage from neurodegenerative diseases or neurological injuries. This application is crucial for developing treatments for conditions like Alzheimer’s and Parkinson’s disease .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of thiazole derivatives are well-documented. These compounds are investigated for their efficacy in reducing inflammation and pain, which is beneficial for treating chronic inflammatory diseases and acute pain conditions .

Antiviral and Antiretroviral Therapy

Thiazole derivatives are also significant in the realm of antiviral research. They have been used to develop antiretroviral drugs, such as Ritonavir, which are essential in the treatment of HIV/AIDS. The exploration of new derivatives can lead to more effective and less toxic antiviral therapies .

Agricultural Chemicals

In agriculture, thiazole derivatives serve as precursors for the synthesis of biocides, fungicides, and herbicides. Their chemical properties allow them to effectively control pests and diseases in crops, contributing to increased agricultural productivity .

Chemical Synthesis Intermediates

The compound is utilized as an intermediate in organic synthesis. Its reactivity makes it suitable for constructing complex molecular architectures, which is fundamental in the synthesis of various organic compounds, including pharmaceuticals .

Material Science

Thiazole derivatives are investigated for their applications in material science, particularly in the development of organic semiconductors and conductive materials. Their unique electronic properties are exploited to create components for electronic devices .

Propriétés

IUPAC Name |

2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3S2/c1-20-8-4-7-10(5-9(8)21-2)22-14(17-7)18-13(19)6-3-11(15)23-12(6)16/h3-5H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSZCPRJBMZYJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

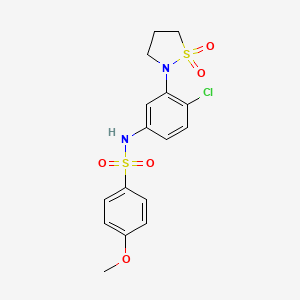

![1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2932109.png)

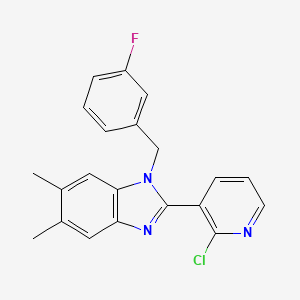

![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932113.png)

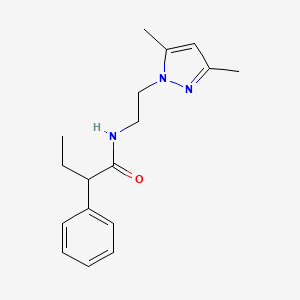

![2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine](/img/structure/B2932118.png)

![Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2932119.png)

![3-isobutyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932121.png)

![(3-Amino-5-((2,5-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2932124.png)

![3,4-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2932125.png)

![2-phenyl-7,8,9,10-tetrahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-6(4H)-one](/img/structure/B2932126.png)